H-D-Met-oet hcl
Description
Nomenclature and Basic Identification
D-Methionine ethyl ester hydrochloride operates under several systematic naming conventions that reflect its complex chemical structure and stereochemical configuration. The International Union of Pure and Applied Chemistry designation for this compound is ethyl (2R)-2-amino-4-(methylsulfanyl)butanoate hydrochloride, which precisely describes both the stereochemistry and functional group arrangements. The compound is commonly abbreviated in scientific literature as H-D-Met-OEt-HCl, though the full nomenclature remains the standard for formal chemical documentation. Alternative systematic names include (R)-Ethyl 2-amino-4-(methylthio)butanoate hydrochloride, emphasizing the R-configuration at the alpha carbon center.
The molecular identity of this compound is definitively established through its molecular formula C7H16ClNO2S, corresponding to a molecular weight of 213.72-213.73 grams per mole. The compound exhibits distinctive optical activity with a specific rotation value of [α]D = -22 ± 2° when measured at a concentration of 2% in ethanol at 20°C, confirming its D-stereochemical configuration. This optical rotation serves as a critical identification parameter, distinguishing it from other stereoisomers and ensuring proper chemical characterization in research applications.
The structural representation through Simplified Molecular Input Line Entry System notation provides the connectivity pattern: CCOC(=O)C(CCSC)N.Cl, illustrating the ethyl ester functionality attached to the carboxyl group and the sulfur-containing side chain characteristic of methionine derivatives. The International Chemical Identifier Key KPWCQEUBJAIORR-FYZOBXCZSA-N serves as a unique digital fingerprint for database searching and chemical informatics applications.
Table 1: Basic Chemical Identifiers for D-Methionine Ethyl Ester Hydrochloride
| Property | Value |
|---|---|
| IUPAC Name | ethyl (2R)-2-amino-4-(methylsulfanyl)butanoate hydrochloride |
| Molecular Formula | C7H16ClNO2S |
| Molecular Weight | 213.72-213.73 g/mol |
| CAS Registry Number | 7512-43-8 |
| Optical Rotation | [α]D = -22 ± 2° (c=2%, EtOH, 20°C) |
| InChI Key | KPWCQEUBJAIORR-FYZOBXCZSA-N |
| Physical State | White crystalline powder |
Historical Context in Amino Acid Chemistry
The development of amino acid ester derivatives traces its origins to the fundamental discoveries in protein chemistry during the nineteenth and early twentieth centuries. Methionine itself was first isolated from casein and described by Mueller in 1923, with its complete chemical structure elucidated by Barger and Coyne in 1928, who identified it as γ-methylthiol-α-aminobutyric acid. The recognition of methionine as one of the essential sulfur-containing amino acids laid the groundwork for subsequent chemical modifications aimed at enhancing bioavailability and stability.
The esterification of amino acids emerged as a critical technique in organic chemistry during the mid-twentieth century, driven by the need to protect amino acid functional groups during peptide synthesis and to modify their pharmacokinetic properties. The Fischer esterification reaction, originally developed for carboxylic acids, was successfully adapted for amino acid chemistry, enabling the systematic preparation of amino acid esters under acid-catalyzed conditions. This methodology proved particularly valuable for methionine derivatives, where the sulfur-containing side chain remained unaffected by the esterification process.
The specific development of D-amino acid esters gained momentum with the recognition that D-isomers often exhibit different biological activities compared to their naturally occurring L-counterparts. Research in the 1970s and 1980s demonstrated that D-methionine derivatives could serve as cytoprotectants against certain chemotherapeutic agents, leading to increased interest in their synthesis and characterization. The preparation of D-methionine ethyl ester hydrochloride represents part of this broader effort to explore the therapeutic potential of non-natural amino acid configurations.
Modern synthetic approaches to amino acid esterification have evolved significantly from classical methods, incorporating advanced catalytic systems and novel reaction conditions. Recent research has demonstrated that sulfuric acid-catalyzed esterification in thin film environments can achieve enhanced reaction efficiencies for amino acids, with aromatic amino acids like tyrosine and phenylalanine showing particularly favorable outcomes. These developments have influenced the optimization of methionine ester synthesis, contributing to improved yields and reaction selectivity.
Structural Classification as a Methionine Derivative
D-Methionine ethyl ester hydrochloride belongs to the broader classification of modified amino acids, specifically categorized as an esterified derivative of the essential amino acid methionine. The compound retains the characteristic sulfur-containing side chain of methionine, consisting of a methylthioethyl group (-CH2-CH2-S-CH3), which distinguishes it from other amino acid families and contributes to its unique chemical properties. The preservation of this sulfur functionality is crucial for maintaining the compound's potential biological activity and its utility in biochemical research applications.
The stereochemical configuration of this compound places it in the D-series of amino acids, representing the non-natural enantiomer of methionine. This D-configuration is characterized by the (R)-absolute configuration at the α-carbon center, as determined by Cahn-Ingold-Prelog priority rules. The D-stereochemistry significantly influences the compound's interaction with biological systems, often resulting in different metabolic pathways and biological effects compared to the naturally occurring L-methionine.
The ester functionality represents a critical structural modification that distinguishes this compound from the parent amino acid. The ethyl ester group (-COOEt) replaces the carboxylic acid functionality (-COOH) of methionine, resulting in altered physicochemical properties including enhanced lipophilicity and modified stability characteristics. This esterification serves multiple purposes: it protects the carboxyl group from unwanted reactions during chemical manipulations, enhances membrane permeability for biological applications, and provides a handle for further chemical modifications.
The hydrochloride salt formation represents an additional structural consideration that impacts the compound's handling and storage characteristics. The protonation of the amino group by hydrochloric acid creates a stable ionic form that exhibits improved crystallinity and enhanced solubility in polar solvents. This salt formation is particularly important for maintaining compound stability during storage and facilitating accurate weighing and measurement in research applications.
Table 2: Structural Classification Parameters
| Classification Category | Description |
|---|---|
| Amino Acid Type | Sulfur-containing, essential |
| Stereochemical Series | D-series (R-configuration) |
| Functional Group Modification | Ethyl ester |
| Salt Form | Hydrochloride |
| Side Chain Characteristics | Methylthioethyl (-CH2-CH2-S-CH3) |
| Molecular Architecture | Zwitterionic precursor, esterified |
CAS Registry and Cataloguing Systems
The Chemical Abstracts Service registry number 7512-43-8 serves as the primary identification code for D-methionine ethyl ester hydrochloride within global chemical databases and regulatory systems. This CAS number was assigned following the compound's initial synthesis and characterization, providing a unique identifier that transcends language barriers and nomenclature variations. The CAS registry system ensures consistent identification across scientific literature, commercial suppliers, and regulatory documentation, facilitating accurate communication within the international chemical community.
Properties
IUPAC Name |
ethyl (2R)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-3-10-7(9)6(8)4-5-11-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWCQEUBJAIORR-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
. This suggests that it may interact with its targets by participating in chemical reactions that lead to the formation of complex organic compounds.
Biological Activity
H-D-Met-OEt HCl, or N-(2-ethoxycarbonyl) methyl-L-methionine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
This compound is primarily studied for its role as an amino acid derivative. Amino acids and their derivatives are known to influence various physiological processes, including hormone secretion and metabolic pathways. Specifically, this compound may interact with the L-type amino acid transporter (LAT1), which is crucial for transporting essential amino acids across cellular membranes, particularly in cancer cells and the blood-brain barrier .
Pharmacological Effects
Research indicates that compounds similar to this compound can exhibit various pharmacological effects:
- Antifungal Activity : Rhein-amino acid ester conjugates, which include derivatives like this compound, have shown potential as antifungal agents against plant pathogens .
- Influence on Anabolic Hormones : Amino acid derivatives can stimulate the secretion of anabolic hormones, enhancing muscle protein synthesis and overall metabolic activity .
Case Studies and Research Findings
- Transport Mechanism Studies : A study on LAT1 highlighted the importance of substrate specificity and binding site flexibility. Modifications to the phenylalanine scaffold provided insights into enhancing substrate activity, which could be relevant for understanding how this compound interacts with transporters .
- Epimerization in Peptide Synthesis : Research on peptide synthesis has shown that epimerization can affect the biological activity of amino acids. The preservation of stereochemistry is crucial for maintaining the efficacy of compounds like this compound in biological systems .
- Antifungal Efficacy : A study evaluating various rhein-amino acid ester conjugates demonstrated that compounds similar to this compound possess antifungal properties against specific pathogens, suggesting potential applications in agricultural and pharmaceutical settings .
Table 1: Biological Activity of Related Compounds
| Compound Name | Antifungal Activity | Transport Mechanism | Anabolic Hormone Influence |
|---|---|---|---|
| This compound | Moderate | LAT1 Interaction | Yes |
| Rhein-L-Phe-OEt | High | LAT1 Interaction | Moderate |
| Rhein-L-Val-OMe | Moderate | LAT1 Interaction | Yes |
Table 2: Synthesis Conditions Affecting Epimerization
| Synthesis Method | Epimerization Yield (%) | Conditions |
|---|---|---|
| DCC/DCM | 10 | Standard conditions |
| EDC/DCM | 25 | Increased racemization risk |
| DCC-HOBt/DMF | 0.8 | Minimal epimerization |
Scientific Research Applications
Pharmacological Applications
Research indicates that H-D-Met-oet HCl exhibits several pharmacological effects:
- Antifungal Activity : Similar compounds have demonstrated antifungal properties against specific plant pathogens, suggesting potential agricultural applications.
- Influence on Anabolic Hormones : Amino acid derivatives can stimulate the secretion of anabolic hormones, enhancing muscle protein synthesis and overall metabolic activity.
Transport Mechanism Studies
A study focused on LAT1 revealed insights into substrate specificity and binding site flexibility. Modifications to the phenylalanine scaffold provided a better understanding of how this compound can enhance substrate activity within transporters .
Epimerization in Peptide Synthesis
Research has shown that epimerization affects the biological activity of amino acids. Maintaining stereochemistry is vital for ensuring the efficacy of compounds like this compound in biological systems.
Antifungal Efficacy
A comparative study evaluated various rhein-amino acid ester conjugates, demonstrating that compounds similar to this compound possess antifungal properties against specific pathogens. This suggests potential applications in both agricultural and pharmaceutical settings.
| Compound Name | Antifungal Activity | Transport Mechanism | Anabolic Hormone Influence |
|---|---|---|---|
| This compound | Moderate | LAT1 Interaction | Yes |
| Rhein-L-Phe-OEt | High | LAT1 Interaction | Moderate |
| Rhein-L-Val-OMe | Moderate | LAT1 Interaction | Yes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: D vs. L-Methionine Derivatives
H-D-Met-OEt·HCl differs from its L-isomer (H-Met-OEt·HCl , CAS MFCD00012508) in stereochemistry. Key distinctions include:
The D-isomer’s resistance to proteases makes it valuable in studies requiring prolonged stability .
Methionine Derivatives with Alternative Protecting Groups
Ethyl ester protection is compared to other common protecting groups:
| Compound | Protecting Group | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| H-D-Met-OEt·HCl | Ethyl ester | 213.73 | Moderate hydrophobicity; acid-labile |
| H-Met-OtBu·HCl | tert-Butyl ester | 241.78 | Higher steric bulk; stable under acidic conditions |
| H-Met-βNA | β-Naphthylamide | 274.39 | Fluorescent tag for enzymatic assays |
| H-Met-pNA | p-Nitroanilide | 269.32 | Chromogenic substrate for protease studies |
The ethyl ester in H-D-Met-OEt·HCl balances ease of removal (via mild acid hydrolysis) with synthetic versatility, unlike the tert-butyl group, which requires stronger acids .
Comparison with Non-Methionine Amino Acid Esters
H-Asp(OEt)-OEt·HCl (Aspartic acid diethyl ester hydrochloride):
- Molecular Formula: C₈H₁₅NO₄·HCl
- Key Difference : Contains two ethyl esters and a carboxyl side chain (Asp vs. Met).
- Application : Used in asymmetric synthesis; polar side chain enables distinct solubility and reactivity compared to methionine derivatives .
H-CYS(BZL)-OET·HCl (Cysteine benzyl ester hydrochloride):
Physicochemical and Functional Properties
Solubility and Stability
- H-D-Met-OEt·HCl : High water solubility due to hydrochloride salt; susceptible to oxidation at the thioether group (requires inert storage) .
- H-Met-NH₂·HCl (Methionine amide): Lower molecular weight (184.68 g/mol) but higher polarity, reducing membrane permeability compared to ethyl ester derivatives .
Research and Industrial Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for H-D-Met-OEt HCl, and how can purity be validated?
- Methodological Guidance : Begin with solid-phase peptide synthesis (SPPS) or solution-phase methods, using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions. Validate purity via reversed-phase HPLC (≥95% purity threshold) and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?
- Methodological Guidance : Conduct accelerated stability studies by exposing the compound to varying pH (e.g., 1.2 for gastric fluid, 7.4 for plasma), temperatures (37°C), and oxidative environments. Use LC-MS to track degradation products and quantify half-life. Include control groups with unmodified methionine for comparative analysis .
Q. What analytical techniques are critical for characterizing this compound in complex biological matrices?
- Methodological Guidance : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for sensitivity. Validate assays using spike-and-recovery experiments in plasma or tissue homogenates, ensuring limits of detection (LOD) ≤10 nM. Cross-validate with isotopic labeling to distinguish endogenous methionine derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies in the enzymatic kinetics of this compound across in vitro and in vivo models?
- Methodological Guidance : Perform compartmental pharmacokinetic modeling to reconcile differences. Use CRISPR-edited cell lines to isolate specific metabolic pathways (e.g., methyltransferase activity). Validate findings with isotopic tracing (C-labeled this compound) and meta-analysis of existing datasets to identify confounding variables (e.g., species-specific enzyme expression) .
Q. What experimental frameworks are recommended for studying the stereochemical impact of this compound in peptide-drug conjugates?
- Methodological Guidance : Use circular dichroism (CD) spectroscopy and X-ray crystallography to analyze conformational changes in target peptides. Compare bioactivity (e.g., IC) of D- vs. L-configurations in cell-based assays. Apply molecular dynamics simulations to predict binding affinities with receptors like EGFR or HER2 .
Q. How should contradictory data on the cytotoxicity of this compound be systematically evaluated?
- Methodological Guidance : Conduct a systematic review using PRISMA guidelines to aggregate data from preclinical studies. Apply meta-regression to assess variables such as cell type (e.g., HEK293 vs. HepG2), exposure duration, and dosage ranges. Use funnel plots to detect publication bias and GRADE criteria to evaluate evidence quality .
Q. What strategies enhance reproducibility in studies investigating this compound’s role in epigenetic modulation?
- Methodological Guidance : Pre-register protocols on platforms like Open Science Framework (OSF). Standardize cell culture conditions (e.g., hypoxia vs. normoxia) and include positive controls (e.g., 5-azacytidine). Share raw RNA-seq data via repositories like GEO, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Methodological Best Practices
- Data Management : Develop a Data Management Plan (DMP) outlining storage (e.g., encrypted cloud repositories), metadata standards (e.g., Dublin Core), and access protocols. Use electronic lab notebooks (ELNs) for real-time data entry and version control .
- Ethical Compliance : For studies involving human-derived samples, ensure IRB approval and align with GDPR/HL7 standards for anonymization. Document informed consent processes explicitly .
- Literature Review : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to refine research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
